molecular formula C11H11NOS B14578777 4-acetyl-3-methyl-4H-1,4-benzothiazine CAS No. 61189-19-3

4-acetyl-3-methyl-4H-1,4-benzothiazine

Cat. No.: B14578777
CAS No.: 61189-19-3
M. Wt: 205.28 g/mol
InChI Key: XPFSGJVYYIQFOC-UHFFFAOYSA-N
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Description

4-Acetyl-3-methyl-4H-1,4-benzothiazine is a heterocyclic compound featuring a benzothiazine core substituted with acetyl and methyl groups at positions 4 and 3, respectively. This scaffold is structurally related to phenothiazines, a class of compounds with established pharmacological roles, including antipsychotic and antimicrobial activities .

Properties

CAS No.

61189-19-3

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-(3-methyl-1,4-benzothiazin-4-yl)ethanone

InChI

InChI=1S/C11H11NOS/c1-8-7-14-11-6-4-3-5-10(11)12(8)9(2)13/h3-7H,1-2H3

InChI Key

XPFSGJVYYIQFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=CC=CC=C2N1C(=O)C

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminothiophenol with 1,3-Dicarbonyl Compounds

The most widely employed route involves the reaction of 2-aminothiophenol (2-ATP) with acetylacetone (pentane-2,4-dione), a 1,3-dicarbonyl compound. This method proceeds via nucleophilic attack of the thiol group on the β-keto carbonyl, followed by cyclization and oxidation.

In a seminal study, Hadda et al. demonstrated that stirring 2-ATP (40 mmol) with acetylacetone (20 mmol) in ethanol at room temperature for 24 hours yielded 4-acetyl-3-methyl-4H-1,4-benzothiazine in 36% yield. However, this protocol suffered from competitive side reactions, including the formation of 2-[(2-aminophenyl)dithio]aniline (12%) and 1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone (5%), necessitating chromatographic purification. The extended reaction time and moderate yield highlighted the need for optimized conditions.

Oxidative Cyclocondensation with Advanced Catalysts

To address limitations in traditional condensation, Sangvikar et al. developed a one-pot oxidative cyclocondensation using meta-chloroperbenzoic acid (m-CPBA) and 2-iodoxybenzoic acid (2-IBX) as dual oxidants. Heating 2-ATP (10 mmol) and acetylacetone (10 mmol) in acetonitrile at 70°C for 45–75 minutes in the presence of m-CPBA/2-IBX (10 mmol) increased the yield to 49–89%. The oxidants facilitated thiol oxidation to disulfide intermediates, which subsequently reacted with acetylacetone to form the benzothiazine ring via intramolecular cyclization. This method reduced reaction times to under 2 hours and minimized by-products, though the use of stoichiometric oxidants raised concerns about atomic economy.

Solvent-Free and Microwave-Assisted Synthesis

Eco-friendly protocols have emerged using solvent-free conditions and microwave irradiation. Dandia et al. reported that neat mixtures of 2-ATP and β-dicarbonyl compounds undergo rapid cyclization under microwave heating. For example, irradiating 2-ATP (1 mmol) with acetylacetone (1 mmol) at 360 W for 2 minutes produced 4-acetyl-3-methyl-4H-1,4-benzothiazine in 96% yield. The absence of solvent and direct energy transfer via microwaves accelerated the reaction, with product crystallization occurring during cooling. This method eliminated purification steps, as the product precipitated directly from the reaction mixture.

Comparative Analysis of Reaction Conditions and Yields

The following table summarizes key parameters for the synthesis of 4-acetyl-3-methyl-4H-1,4-benzothiazine across different methodologies:

Method Reactants (Equiv.) Conditions Catalyst/Oxidant Time Yield (%) Reference
Ethanol condensation 2-ATP (2), Acac (1) EtOH, RT, stirring None 24 h 36
Oxidative cyclocondensation 2-ATP (1), Acac (1) MeCN, 70°C, stirring m-CPBA/2-IBX 45–75 min 49–89
Microwave-assisted neat 2-ATP (1), Acac (1) Neat, MW (360 W) None 2 min 96

Key observations include:

  • Microwave irradiation drastically reduced reaction times from hours to minutes while improving yields, attributable to enhanced molecular collisions and thermal efficiency.
  • Oxidative systems like m-CPBA/2-IBX improved cyclization kinetics but required post-reaction neutralization and generated stoichiometric waste.
  • Solvent-free conditions aligned with green chemistry principles, avoiding volatile organic solvents and simplifying workup.

Mechanistic Insights into Benzothiazine Formation

The formation of 4-acetyl-3-methyl-4H-1,4-benzothiazine proceeds through a cascade of nucleophilic addition, cyclization, and oxidation steps. In ethanol-based condensation, the thiol group of 2-ATP attacks the electrophilic β-carbon of acetylacetone, forming a thioether intermediate. Intramolecular attack by the amine group on the adjacent carbonyl generates a tetracyclic intermediate, which undergoes aerial oxidation to aromatize the thiazine ring.

Under oxidative conditions, m-CPBA oxidizes 2-ATP to a disulfide species, which reacts with acetylacetone to form a sulfenamide intermediate. Subsequent cyclization and dehydrogenation yield the benzothiazine core, with 2-IBX acting as a co-oxidant to drive the reaction to completion. Microwave acceleration likely enhances the polarity of intermediates, reducing activation energy barriers and favoring cyclization over side reactions.

Applications and Functional Derivatives

4-Acetyl-3-methyl-4H-1,4-benzothiazine serves as a precursor for bioactive derivatives. Schiff base formation at the acetyl group has produced compounds with enhanced antifungal activity, while N-alkylation at the thiazine nitrogen generates cationic species with antimicrobial properties. Recent studies have explored metal complexes of this scaffold, such as copper(II) derivatives, which exhibit pronounced antioxidant activity in radical scavenging assays.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-methyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-3-methyl-4H-1,4-benzothiazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Analogues

  • 3-Phenyl-1,4-Benzothiazine (Compound VI) : Substitution with a phenyl group at position 3 enhances aromatic interactions but reduces solubility. Structural modifications of this compound aim to improve stability and potency, as seen in anti-MRSA studies .
  • 7-N-Acetylamino-1,4-Benzothiazine: Formed via enzymatic cyclization of Cys-APAP, this derivative shares the acetyl moiety but lacks the methyl group, leading to distinct metabolic pathways and redox behavior .
  • Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate : The introduction of a carboxylate group and sulfone moiety increases polarity, altering pharmacokinetic profiles compared to the acetylated target compound .

Physicochemical Properties

  • Lipophilicity : The acetyl group in 4-acetyl-3-methyl-4H-1,4-benzothiazine increases polarity relative to methyl- or phenyl-substituted analogues, affecting blood-brain barrier permeability .
  • Stability : Halogenated derivatives (e.g., 4-chloroacetyl) exhibit higher hydrolytic stability, whereas the acetyl group may render the target compound prone to metabolic oxidation .

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